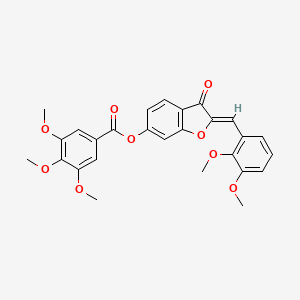

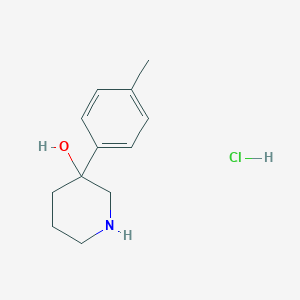

![molecular formula C9H8F3NO2 B2845146 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid CAS No. 20939-82-6](/img/structure/B2845146.png)

2-[(2,2,2-Trifluoroethyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(2,2,2-Trifluoroethyl)amino]benzoic acid” is a chemical compound with the molecular weight of 219.16 . It is used as an intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of the glycine protected by N-phthalyl group with trifluoroethylamine or its salt to form an amide . The protective group is then removed under the action of hydrated fibril to obtain the crude product . The crude product can be salted with acid to get a salt of 2-amino-N- (2,2, 2-trifluoroethyl) acetamide, and finally, a base is added to dissociate pure 2-amino-N- (2,2, 2-trifluoroethyl) ethylkuroamine .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H8F3NO2/c10-9(11,12)5-13-7-4-2-1-3-6(7)8(14)15/h1-4,13H,5H2,(H,14,15) .It has a molecular weight of 219.16 . The storage temperature is not specified .

Wissenschaftliche Forschungsanwendungen

Fluorescence Probes for Reactive Oxygen Species Detection 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid derivatives have been synthesized and utilized as novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and hypochlorite (−OCl). These compounds, upon reaction with hROS, yield a strongly fluorescent compound, enabling the differentiation and visualization of hROS in stimulated neutrophils. This application serves as a tool to study the roles of hROS in biological and chemical contexts (Setsukinai et al., 2003).

Metal-Organic Frameworks (MOFs) Functionalization 2-Amino-1,4-benzenedicarboxylic acid, related to this compound, is used as a building block for the construction of metal-organic frameworks (MOFs). These MOFs feature pendant amino groups that serve as chemical handles for postsynthetic modification. This approach demonstrates the utility of amino-functionalized benzoic acid derivatives in creating MOFs with tailored properties, highlighting the potential for various chemical applications, including gas storage and catalysis (Wang et al., 2009).

Antiparasitic Properties Derivatives of this compound have been investigated for their in vitro antiparasitic properties against parasites like Leishmania infantum and Trichomonas vaginalis. Specific compounds demonstrated promising activity against these parasites, suggesting potential applications in the development of new antiparasitic treatments (Delmas et al., 2002).

Halogen Bonds in Molecular Salts/Cocrystals The study of 2-Chloro-4-nitrobenzoic acid, an analog of this compound, in the formation of molecular salts and cocrystals has highlighted the importance of halogen bonds in stabilizing these structures. This research provides insights into the design and engineering of new materials with specific physical properties, leveraging the interactions between halogen and other functional groups (Oruganti et al., 2017).

Enzyme Prodrug Therapy (GDEPT) Fluorinated benzoic acid mustards, structurally related to this compound, have been synthesized for use in gene-directed enzyme prodrug therapy (GDEPT). These compounds are activated by the bacterial enzyme carboxypeptidase G2 (CPG2) to yield active drugs, demonstrating the potential for targeted cancer therapy (Davies et al., 2005).

Safety and Hazards

The safety data sheet for “2-[(2,2,2-Trifluoroethyl)amino]benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-7-4-2-1-3-6(7)8(14)15/h1-4,13H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQJCIIATXTPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

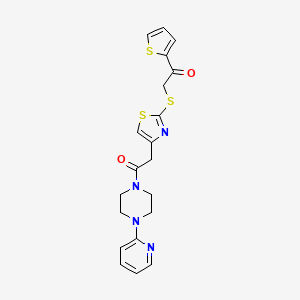

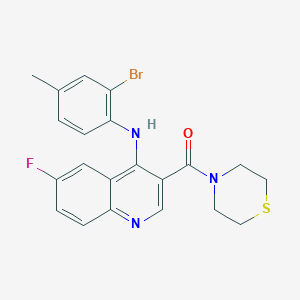

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845068.png)

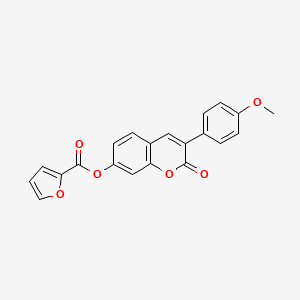

![1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2845078.png)

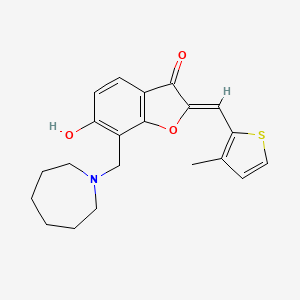

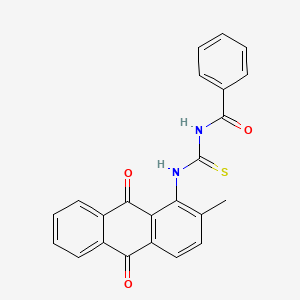

![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2845079.png)

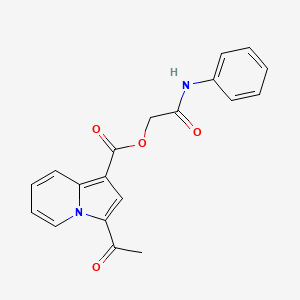

![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2845080.png)

![1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2845082.png)

![2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2845084.png)